molecular formula C27H30N4O B10902551 7-{[4-(Dipropylamino)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

7-{[4-(Dipropylamino)phenyl](pyridin-2-ylamino)methyl}quinolin-8-ol

Cat. No.: B10902551
M. Wt: 426.6 g/mol
InChI Key: XTMOYANYUNRLFM-UHFFFAOYSA-N
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Description

7-{4-(Dipropylamino)phenylmethyl}quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a dipropylamino group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-(Dipropylamino)phenylmethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Dipropylamino Group: The dipropylamino group can be attached via a reductive amination reaction, where a suitable aldehyde or ketone derivative reacts with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-{4-(Dipropylamino)phenylmethyl}quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of quinoline N-oxide and pyridine N-oxide derivatives.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine or alcohol derivatives. Substitution reactions may yield halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-{4-(Dipropylamino)phenylmethyl}quinolin-8-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single quinoline ring, used as a precursor for more complex derivatives.

    Pyridine: A simpler structure with a single pyridine ring, used as a building block for various organic compounds.

    Dipropylamine: A simpler structure with a single dipropylamino group, used as a reagent in organic synthesis.

Uniqueness

7-{4-(Dipropylamino)phenylmethyl}quinolin-8-ol is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinoline core, pyridine ring, and dipropylamino group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H30N4O

Molecular Weight

426.6 g/mol

IUPAC Name

7-[[4-(dipropylamino)phenyl]-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C27H30N4O/c1-3-18-31(19-4-2)22-13-10-21(11-14-22)25(30-24-9-5-6-16-28-24)23-15-12-20-8-7-17-29-26(20)27(23)32/h5-17,25,32H,3-4,18-19H2,1-2H3,(H,28,30)

InChI Key

XTMOYANYUNRLFM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4

Origin of Product

United States

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